

# crystal structure and chemical properties of telmisartan

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Crystal Structure and Chemical Properties of Telmisartan

#### Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used in the management of hypertension and for cardiovascular risk reduction.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its molecular and crystal structure. As a Biopharmaceutics Classification System (BCS) Class II drug, telmisartan is characterized by high permeability but low aqueous solubility, making the study of its solid-state properties critical for formulation development and bioavailability.[3][4][5] This guide provides a detailed examination of the crystal structure, polymorphism, and key chemical properties of telmisartan, intended for researchers, scientists, and drug development professionals.

### **Chemical Properties of Telmisartan**

Telmisartan, chemically described as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, is a white to slightly yellowish crystalline powder.[1] [6][7] It is a member of the benzimidazoles and biphenyls class of compounds.[1][8]

### **General Properties**

The fundamental chemical and physical properties of telmisartan are summarized in the table below. It is an amphoteric molecule with both acidic (carboxylic acid) and basic (benzimidazole)



functional groups, leading to its characteristic pH-dependent solubility.[3][9][10]

| Property             | Value                                                                                                                                           | Reference       |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Molecular Formula    | C33H30N4O2                                                                                                                                      | [2][6][8]       |
| Molecular Weight     | 514.62 g/mol                                                                                                                                    | [2][6]          |
| Appearance           | White or off-white crystalline powder                                                                                                           | [1][2]          |
| pKa Values           | 3.5 - 4.1 (carboxylic acid), 6.0 (benzimidazole)                                                                                                | [9][10]         |
| Log P (app)          | 3.2                                                                                                                                             | [11]            |
| Melting Point        | Polymorph A: 269 ± 2 °C<br>Polymorph B: 183 ± 2 °C                                                                                              | [4][11][12][13] |
| Solubility (Water)   | Practically insoluble (0.09<br>μg/mL); 3.50e-03 g/L                                                                                             | [8][9][10]      |
| Solubility (Aqueous) | Practically insoluble in pH range 3-9. Soluble in strong base (e.g., 0.1 M NaOH) and sparingly soluble in strong acid (e.g., insoluble in HCl). | [1][7][8]       |
| Solubility (Organic) | Soluble in chloroform, DMSO (~1 mg/mL), and DMF (~1.6 mg/mL). Slightly soluble in methanol and very slightly soluble in acetone.                | [1][14]         |

# **Stability Profile**

The stability of telmisartan is a critical parameter for its formulation and storage. Stability testing is conducted following International Council for Harmonisation (ICH) guidelines.[6][15]

Thermal Stability: Telmisartan is thermally stable, with its most stable polymorph (Form A) melting at approximately 269°C.[4][12]



- Hygroscopicity: The drug substance is hygroscopic and requires protection from moisture.[7]
   Some formulations have shown physical instability, such as degradation and weight gain, when repackaged and stored under high humidity conditions (e.g., 30°C / 75% RH).[16]
- Forced Degradation: Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are used to identify potential degradation products and establish the intrinsic stability of the molecule.[15]
- Photostability: When exposed to a minimum of 1.2 million lux hours of visible light and 500 wH/m² of UV light, telmisartan's stability is assessed against a control sample protected from light.[15]

## **Crystal Structure and Polymorphism**

Telmisartan exists in multiple crystalline forms, a phenomenon known as polymorphism. These different solid-state forms can have distinct physical properties, including solubility, melting point, and stability, which can impact the drug's bioavailability. The primary polymorphic forms are designated as Form A and Form B.[12][13][17] Additionally, solvated forms and hydrochloride salts have been identified.[4][5][18]

#### **Polymorphs A and B**

Polymorph A is the thermodynamically more stable form at room temperature and is typically used in tablet manufacturing.[11][12][17] Polymorph B is a metastable form with a lower melting point.[12][13] Upon heating, Form B melts and can subsequently recrystallize into the more stable Form A.[12][13]



| Parameter             | Polymorph A | Polymorph B | Pseudopolymo<br>rph C (Solvate) | Reference    |
|-----------------------|-------------|-------------|---------------------------------|--------------|
| Space Group           | P2(I)/c     | P2(I)/a     | C2/c                            | [18]         |
| a (Å)                 | 18.7798(3)  | 16.0646(5)  | 30.990(5)                       | [18]         |
| b (Å)                 | 18.1043(2)  | 13.0909(3)  | 13.130(3)                       | [18]         |
| c (Å)                 | 8.00578(7)  | 13.3231(3)  | 16.381(3)                       | [18]         |
| β (deg)               | 97.066(1)   | 99.402(1)   | 95.02(2)                        | [18]         |
| Volume (ų)            | 2701.31     | 2764.2      | 6639                            | [18]         |
| Z<br>(molecules/cell) | 4           | 4           | 8                               | [18]         |
| Melting Point (°C)    | 269 ± 2     | 183 ± 2     | N/A                             | [11][12][13] |

### **Hydrochloride Salts and Cocrystals**

To address the poor aqueous solubility of telmisartan, researchers have developed salt and cocrystal forms. Three hydrochloride salts have been identified: a trihemihydrate (TELHCI-Hyd) and two anhydrous forms (TELHCI-A and TELHCI-B).[5] These salts have demonstrated a 10-to 20-fold enhancement in solubility.[5] Cocrystals of telmisartan with coformers like saccharin and glutaric acid have also been engineered, showing significantly improved solubility and bioavailability.[19][20]

### **Mechanism of Action and Signaling Pathways**

Telmisartan's primary therapeutic effect is achieved by blocking the Renin-Angiotensin-Aldosterone System (RAAS).

#### **RAAS Inhibition**

Telmisartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity over 3,000 times greater for the AT1 receptor than for the AT2 receptor.[7][21] By blocking the binding of angiotensin II to the AT1 receptor, telmisartan inhibits its key physiological effects,



including vasoconstriction and aldosterone secretion.[7][11][21][22] This leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease in blood pressure.[21]



Click to download full resolution via product page

RAAS pathway showing Telmisartan's blockade of the AT1 receptor.

#### **Other Signaling Pathways**

Beyond RAAS inhibition, telmisartan exhibits pleiotropic effects:

- PPAR-y Agonism: It acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-y), which may contribute to beneficial metabolic effects.[21]
- AKT and ERK Pathways: Telmisartan has been shown to inhibit the activation of AKT, a key protein in signaling pathways controlling cell growth, independent of AT1 receptor blockade or PPARy activation.[23]
- NFAT Pathway: Studies suggest telmisartan can exert anti-inflammatory effects by inhibiting the Nuclear Factor of Activated T-lymphocytes (NFAT) signaling pathway in T-lymphocytes.
   [24]



# **Experimental Protocols**Crystal Structure Determination

- Methodology: The crystal structures of telmisartan polymorphs A and B were determined from high-resolution X-ray powder diffraction data, while the solvated form C was analyzed using single-crystal X-ray diffraction.[18]
- Protocol for Powder Diffraction (Polymorphs A & B):
  - Obtain high-resolution X-ray powder diffraction data for the sample.
  - Employ the method of simulated annealing for structure solution.
  - Define the degrees of freedom for the molecule (e.g., 3 translational, 3 orientational, 7 torsion angles for telmisartan).[18]
  - Refine the crystal packing and molecular conformation against the diffraction data to determine unit cell parameters and space group.[18]
- Protocol for Single Crystal X-ray Diffraction (Form C):
  - Grow a suitable single crystal of the compound (e.g., by solvent evaporation).[4]
  - Mount the crystal on a goniometer and expose it to an X-ray beam.
  - Collect diffraction data as the crystal is rotated.
  - Process the data to determine the unit cell dimensions, space group, and atomic coordinates.[4]

## **Thermal Analysis**

- Methodology: Differential Scanning Calorimetry (DSC) is used to characterize the thermal behavior of the polymorphs.[12][13]
- Protocol:
  - Accurately weigh a small sample (typically 2-5 mg) into an aluminum pan and seal it.



- Place the sample pan and an empty reference pan into the DSC instrument (e.g., Mettler DSC-20).[12]
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- Record the heat flow as a function of temperature. Endothermic peaks correspond to melting points, while exothermic peaks can indicate crystallization events.[12][13]



Click to download full resolution via product page

Workflow for the characterization of Telmisartan polymorphs.

### **Stability Testing**

 Methodology: Accelerated stability studies are performed according to ICH guidelines to predict the long-term stability of the drug product.[6]

#### Foundational & Exploratory





- Protocol for Accelerated Stability Study:
  - Package the drug product (e.g., tablets in blisters).
  - $\circ$  Store the samples in a humidity chamber under accelerated conditions, typically 40°C  $\pm$  2°C and 75% RH  $\pm$  5%.[6][25]
  - Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[6]
  - Evaluate the samples for physical changes (friability, hardness, disintegration) and chemical degradation (drug content via HPLC).[6]





Click to download full resolution via product page

Experimental workflow for accelerated stability testing.

# **Quantitative Analysis by HPLC**



- Methodology: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically used for the quantitative determination of telmisartan and its degradation products.[25]
- Protocol:
  - Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., an ion-pair reversedphase solution).
  - Standard Solution: Prepare a standard solution of telmisartan of a known concentration.
  - Sample Preparation: Dissolve the tablet or drug substance in a suitable solvent (e.g., methanol) to a known concentration.[16]
  - Chromatographic Conditions:
    - Apparatus: HPLC system with a UV detector (e.g., Electrolab TDL 06L).[6]
    - Column: C18 reversed-phase column.
    - Detection: Monitor the eluent at a specific wavelength (e.g., 297 nm).[14]
  - Analysis: Inject the standard and sample solutions into the chromatograph. The peak area
    of telmisartan is used to calculate its concentration in the sample relative to the standard.
     [25]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Telmisartan | 144701-48-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]

#### Foundational & Exploratory





- 3. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Telmisartan | C33H30N4O2 | CID 65999 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. US6358986B1 Polymorphs of telmisartan Google Patents [patents.google.com]
- 13. EP1144386A1 Telmisartan polymorphs, methods for producing same and their use in the preparation of a medicament Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Structural characterization of three crystalline modifications of telmisartan by single crystal and high-resolution X-ray powder diffraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cocrystals of telmisartan: characterization, structure elucidation, in vivo and toxicity studies CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Cocrystals of telmisartan: characterization, structure elucidation, in vivo and toxicity studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 22. Telmisartan Action Pathway | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Telmisartan Induced Inhibition of Vascular Cell Proliferation beyond Angiotensin Receptor Blockade and PPARy Activation PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of telmisartan on the nuclear factor of activated T lymphocytes signalling pathway in hypertensive patients PMC [pmc.ncbi.nlm.nih.gov]
- 25. impactfactor.org [impactfactor.org]



 To cite this document: BenchChem. [crystal structure and chemical properties of telmisartan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221461#crystal-structure-and-chemical-properties-of-telmisartan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com